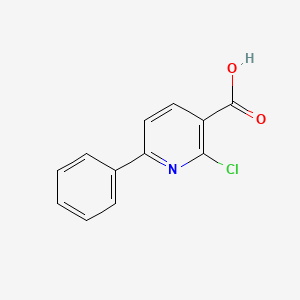

2-Chloro-6-phenylnicotinic acid

Übersicht

Beschreibung

2-Chloro-6-phenylnicotinic acid is a chemical compound with the molecular formula C₁₂H₈ClNO₂ . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the second position and a phenyl group at the sixth position of the nicotinic acid structure. It is primarily used in scientific research and has various applications in the fields of chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenylnicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with nicotinic acid as the starting material.

Chlorination: The nicotinic acid undergoes chlorination to introduce a chlorine atom at the second position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Phenylation: The chlorinated intermediate is then subjected to a phenylation reaction to introduce the phenyl group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and phenylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-phenylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

2-Chloro-6-phenylnicotinic acid has been investigated for several therapeutic applications:

- Cancer Treatment : The compound has shown promise in inhibiting LIM kinase (LIMK) activity, which is implicated in several cancers, including breast cancer, prostate cancer, melanoma, and glioma. Inhibition of LIMK has been associated with reduced tumor growth and metastasis due to its role in regulating the actin cytoskeleton and cell motility .

- Neurodegenerative Disorders : Research indicates that compounds targeting LIMK can also be beneficial in treating neurodegenerative diseases. By modulating cellular pathways involved in neuronal health, this compound may offer neuroprotective effects .

- Inflammatory Diseases : The compound has potential applications in treating inflammatory conditions such as Crohn's disease and chronic obstructive pulmonary disease (COPD). Its ability to modulate inflammatory pathways may lead to therapeutic benefits .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination of 6-phenylnicotinic acid derivatives. Various synthetic routes have been explored to enhance yield and purity:

- Chlorination Reactions : The compound can be synthesized through reactions involving thionyl chloride, which facilitates the introduction of chlorine into the aromatic system .

- Derivatives : Research has led to the development of various derivatives of this compound that exhibit enhanced biological activities. For instance, modifications to the phenyl group or the introduction of other functional groups have been explored to improve efficacy against specific targets .

The biological activity of this compound extends beyond its therapeutic applications:

- Antimicrobial Properties : Studies have indicated that certain derivatives possess antibacterial and antifungal activities. For example, hydrazones derived from this compound have shown effectiveness against Bacillus cereus and Staphylococcus aureus, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound has been identified as a small-molecule inhibitor of lactate dehydrogenase (LDH), an enzyme often overexpressed in tumors. Inhibition of LDH5 can decrease tumorigenicity and increase oxidative stress in cancer cells, indicating a novel approach for cancer treatment .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence pathways related to inflammation, pain, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

2-Chloronicotinic acid: Similar in structure but lacks the phenyl group.

6-Phenylnicotinic acid: Similar in structure but lacks the chlorine atom.

Nicotinic acid: The parent compound without any substitutions.

Uniqueness: 2-Chloro-6-phenylnicotinic acid is unique due to the presence of both chlorine and phenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Biologische Aktivität

2-Chloro-6-phenylnicotinic acid (CAS Number: 69750-01-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a phenyl group and a chlorine atom at the 2-position. Its molecular formula is CHClNO, and it has a molecular weight of approximately 233.66 g/mol. The presence of both the chloro and carboxylic acid functional groups contributes to its reactivity and biological interactions.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Inhibition of LIM Kinase (LIMK) : This compound has been identified as a potent inhibitor of LIMK, which plays a crucial role in actin cytoskeleton dynamics. By inhibiting LIMK activity, it may influence cellular motility and invasion, particularly in cancer cells .

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in various cancer models. It has demonstrated efficacy against breast cancer, prostate cancer, and melanoma by inducing apoptosis and reducing cell proliferation .

- Antimicrobial Properties : Preliminary studies suggest that this compound also exhibits antimicrobial activity, making it a candidate for further exploration in treating infectious diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Case Studies

- Breast Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Prostate Cancer Research : A xenograft mouse model study showed that administration of this compound led to decreased tumor sizes compared to control groups, suggesting effective systemic delivery and action against prostate tumors .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound's role in modulating inflammation pathways has been investigated in COPD models, where it was found to reduce markers of inflammation and improve lung function metrics .

Eigenschaften

IUPAC Name |

2-chloro-6-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWAGNKLAHEMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498822 | |

| Record name | 2-Chloro-6-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69750-01-2 | |

| Record name | 2-Chloro-6-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.